tert-Butyl (3S,4S)-3-amino-4-((5-fluoropyridin-3-yl)oxy)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3S,4S)-3-amino-4-((5-fluoropyridin-3-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with an amino group and a fluoropyridinyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-3-amino-4-((5-fluoropyridin-3-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the protection of the amino group, followed by the introduction of the fluoropyridinyl group through nucleophilic substitution reactions. The final step often involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4S)-3-amino-4-((5-fluoropyridin-3-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
tert-Butyl (3S,4S)-3-amino-4-((5-fluoropyridin-3-yl)oxy)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4S)-3-amino-4-((5-fluoropyridin-3-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and fluoropyridinyl-substituted molecules. Examples include:
- tert-Butyl (3S,4S)-3-amino-4-((4-fluoropyridin-3-yl)oxy)pyrrolidine-1-carboxylate
- tert-Butyl (3S,4S)-3-amino-4-((5-chloropyridin-3-yl)oxy)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (3S,4S)-3-amino-4-((5-fluoropyridin-3-yl)oxy)pyrrolidine-1-carboxylate lies in its specific substitution pattern and the presence of both an amino group and a fluoropyridinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20FN3O3 |
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Molecular Weight |
297.33 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-(5-fluoropyridin-3-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20FN3O3/c1-14(2,3)21-13(19)18-7-11(16)12(8-18)20-10-4-9(15)5-17-6-10/h4-6,11-12H,7-8,16H2,1-3H3/t11-,12-/m0/s1 |
InChI Key |
MZAQUAJKEAQTFA-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC2=CC(=CN=C2)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC2=CC(=CN=C2)F)N |
Origin of Product |
United States |
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